molecular formula C25H23ClN2O3 B11621762 2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one

Cat. No.: B11621762
M. Wt: 434.9 g/mol
InChI Key: VKEBNXCHYIPBQW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its complex structure, which includes a quinazolinone core, a chlorophenyl group, and a methoxyphenoxybutyl side chain. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base such as potassium carbonate.

    Attachment of the Methoxyphenoxybutyl Side Chain: The methoxyphenoxybutyl side chain can be attached via an etherification reaction using 2-methoxyphenol and 1,4-dibromobutane in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to specific receptors on the cell surface or within the cell to modulate signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:

    2-(4-chlorophenyl)-3-[4-(2-hydroxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(4-chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one: Similar structure but with an ethoxy group instead of a methoxy group.

    2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]-3,4-dihydroquinazolin-4-one: Similar structure but with a methyl group instead of a methoxy group.

These compounds share similar core structures but differ in their side chains, which can lead to variations in their biological activities and chemical properties.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4-one

InChI

InChI=1S/C25H23ClN2O3/c1-30-22-10-4-5-11-23(22)31-17-7-6-16-28-24(18-12-14-19(26)15-13-18)27-21-9-3-2-8-20(21)25(28)29/h2-5,8-15H,6-7,16-17H2,1H3

InChI Key

VKEBNXCHYIPBQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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